molecular formula C21H18ClN3O2S B11457563 4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11457563
M. Wt: 411.9 g/mol
InChI Key: DSYODJVHQNNOFR-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate is then reacted with 4-tert-butylbenzoic acid.

    Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step organic reactions

  • Formation of the Pyrimido[2,1-b][1,3]benzothiazole Core

      Starting Materials: The synthesis starts with commercially available precursors such as 2-aminobenzothiazole and chloroacetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions, to form the intermediate 8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrimido[2,1-b][1,3]benzothiazole core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it may inhibit enzymes involved in cell division.

    Pathways Involved: The inhibition of these enzymes can lead to the disruption of key signaling pathways, ultimately resulting in the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-chlorophenyl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide
  • 4-tert-butyl-N-(4-fluorophenyl)benzamide

Comparison

Compared to similar compounds, 4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its pyrimido[2,1-b][1,3]benzothiazole core, which imparts distinct chemical and biological properties. This core structure enhances its potential as an enzyme inhibitor and broadens its applicability in various research fields.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

4-tert-butyl-N-(8-chloro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C21H18ClN3O2S/c1-21(2,3)13-6-4-12(5-7-13)18(26)24-15-11-23-20-25(19(15)27)16-9-8-14(22)10-17(16)28-20/h4-11H,1-3H3,(H,24,26)

InChI Key

DSYODJVHQNNOFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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